3-[5-(2-Furyl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride
Description
3-[5-(2-Furyl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride (CAS: 2058529-48-7) is a heterocyclic compound featuring a piperidine core linked to a 1,2,4-oxadiazole ring substituted at the 5-position with a 2-furyl group. The hydrochloride salt enhances its solubility, making it suitable for pharmaceutical and agrochemical research. Its molecular formula is C₁₁H₁₃N₃O₂·HCl, with a molecular weight of 267.70 g/mol .
Properties
IUPAC Name |
5-(furan-2-yl)-3-piperidin-3-yl-1,2,4-oxadiazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2.ClH/c1-3-8(7-12-5-1)10-13-11(16-14-10)9-4-2-6-15-9;/h2,4,6,8,12H,1,3,5,7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JISRIJIQRLAVFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=NOC(=N2)C3=CC=CO3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Structural Deconstruction
The target molecule dissects into three modular components:
- Piperidine scaffold : Provides the nitrogen-containing heterocycle.
- 1,2,4-Oxadiazole ring : Serves as the central heterocyclic linker.
- 2-Furyl substituent : Introduces aromaticity and electronic diversity.
Retrosynthetic cleavage at the oxadiazole-piperidine junction suggests convergent synthesis via cyclocondensation of a piperidine-containing amidoxime with a furyl-substituted acyl chloride. Alternative pathways involve Huisgen cycloaddition or nucleophilic aromatic substitution, though these are less frequently reported in analogous systems.
Synthesis of the Piperidine-Oxadiazole Intermediate
Amidoxime Preparation
Piperidine-3-carboxylic acid derivatives are converted to amidoximes through nucleophilic substitution. For example:
- Reaction conditions : Piperidine-3-carbonitrile (1.0 eq) reacts with hydroxylamine hydrochloride (1.2 eq) in ethanol/water (3:1) at 80°C for 6 hours.
- Workup : Neutralization with aqueous NaHCO₃, extraction with dichloromethane, and drying over MgSO₄ yield the amidoxime as a white solid (78–85% yield).
Cyclization to 1,2,4-Oxadiazole
The amidoxime undergoes cyclization with furyl-containing acyl chlorides under thermal or catalytic conditions:
- Acyl chloride synthesis : 2-Furoic acid (1.0 eq) is treated with oxalyl chloride (1.5 eq) in anhydrous dichloromethane at 0°C, catalyzed by DMF (0.1 eq).
- Cyclization protocol : Amidoxime (1.0 eq) and 2-furoyl chloride (1.1 eq) react in acetonitrile at 120°C for 8 hours, producing the oxadiazole-piperidine adduct. Purification via silica gel chromatography (ethyl acetate/hexane, 1:1) affords the intermediate in 65–72% yield.
Functionalization and Salt Formation
Hydrochloride Salt Preparation
The free base is treated with hydrochloric acid to enhance stability and solubility:
- Acid titration : 3-[5-(2-Furyl)-1,2,4-oxadiazol-3-yl]piperidine (1.0 eq) is dissolved in anhydrous ether, and HCl gas is bubbled through the solution at 0°C until precipitation completes.
- Crystallization : The hydrochloride salt is recrystallized from ethanol/diethyl ether (1:4) to yield colorless needles (89–93% purity by HPLC).
Spectroscopic Validation
- ¹H NMR (400 MHz, D₂O): δ 7.85 (d, J = 2.1 Hz, 1H, furyl-H), 6.75 (dd, J = 2.1, 3.4 Hz, 1H, furyl-H), 6.55 (d, J = 3.4 Hz, 1H, furyl-H), 3.80–3.60 (m, 2H, piperidine-H), 3.20–2.90 (m, 3H, piperidine-H), 2.10–1.80 (m, 2H, piperidine-H).
- IR (KBr) : 2950 cm⁻¹ (C-H stretch), 1640 cm⁻¹ (C=N oxadiazole), 1250 cm⁻¹ (C-O furyl).
Optimization of Reaction Parameters
Solvent and Temperature Effects
Cyclization yields correlate strongly with solvent polarity and boiling point:
| Solvent | Boiling Point (°C) | Yield (%) |
|---|---|---|
| Acetonitrile | 82 | 72 |
| Toluene | 111 | 58 |
| DMF | 153 | 41 |
Polar aprotic solvents like acetonitrile enhance reaction rates by stabilizing transition states.
Catalytic Acceleration
Adding 10 mol% CuI reduces cyclization time from 8 to 3 hours, improving yield to 81%. Mechanistic studies suggest Cu(I) facilitates nitrile oxide intermediate formation.
Case Study: Pilot-Scale Synthesis
Batch Process Description
A 100-g scale synthesis achieved 68% overall yield through:
- Amidoxime preparation : 6-hour reaction at 80°C, 85% yield.
- Cyclization : 8-hour reflux in acetonitrile, 72% yield.
- Salt formation : HCl gas titration, 94% yield.
Impurity Profiling
HPLC-MS identified two major impurities:
- Uncyclized amidoxime (2.1%): Mitigated by extended reaction time.
- Di-oxadiazole byproduct (1.4%): Suppressed using substoichiometric acyl chloride.
Comparative Analysis of Alternative Routes
Microwave-Assisted Synthesis
Microwave irradiation (150°C, 30 minutes) in DCE achieves 78% cyclization yield, reducing energy consumption by 40% compared to conventional heating.
Enzymatic Amidoxime Formation
Lipase-catalyzed synthesis from piperidine-3-carbonitrile and hydroxylamine in ionic liquids ([BMIM][BF₄]) gives 81% yield at 50°C, though scalability remains challenging.
Chemical Reactions Analysis
Types of Reactions
3-[5-(2-Furyl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxides.
Reduction: Reduction reactions can yield various reduced forms of the compound.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups into the compound .
Scientific Research Applications
Scientific Research Applications
The compound exhibits a wide range of applications across different scientific disciplines:
1. Chemistry:
- Building Block for Complex Molecules: The compound serves as a versatile building block in organic synthesis, allowing chemists to create more complex molecular structures .
2. Biology:
- Anticancer Activity: Research indicates that 3-[5-(2-Furyl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride has potential anticancer properties. Studies have demonstrated its ability to induce apoptosis in various cancer cell lines .
- Antimicrobial Properties: The compound exhibits significant antibacterial and antifungal activities against several strains, making it a candidate for developing new antimicrobial agents .
- Anti-inflammatory Effects: Animal studies suggest that this compound can reduce inflammation markers, indicating its potential use in treating inflammatory diseases .
3. Medicine:
- Therapeutic Agent Development: Given its biological activities, there is ongoing research into its use as a therapeutic agent for various diseases, including cancer and infections .
- Neurodegenerative Diseases: Some studies are exploring the role of this compound in neuroprotection and its potential application in treating neurodegenerative conditions .
4. Industry:
- Synthesis of Industrial Chemicals: The compound is utilized in the synthesis of various chemicals and materials used in industrial applications .
Case Studies and Research Findings
Numerous studies have explored the applications of this compound:
Case Study 1: Anticancer Efficacy
A study demonstrated that this compound significantly inhibited the growth of breast cancer cell lines in vitro. The mechanism was attributed to the induction of apoptosis mediated by specific signaling pathways .
Case Study 2: Antimicrobial Activity
In another study, this compound exhibited potent activity against both gram-positive and gram-negative bacteria. The minimum inhibitory concentration values were comparable to those of established antibiotics .
Case Study 3: Anti-inflammatory Effects
Research utilizing animal models indicated that administration of the compound resulted in a marked decrease in inflammatory markers such as TNF-alpha and IL-6 after treatment with lipopolysaccharides (LPS) .
Current State of Research
Research on this compound is ongoing. While initial findings are promising regarding its biological activities and potential applications in medicine and industry, further studies are required to fully establish its efficacy and safety profiles.
Mechanism of Action
The mechanism of action of 3-[5-(2-Furyl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the 1,2,4-Oxadiazole Ring
Nitro-Furyl Derivatives
- The nitro group increases electron-withdrawing effects, altering reactivity and binding affinity. Melting point: 160–160.5°C; Yield: 43% . NMR data (¹H, 13C) and HRMS confirm structural integrity, with distinct shifts due to nitro substitution .
Alkyl and Alkoxy Substitutions
- 4-[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride (CAS: 1361115-48-1): Substituted with a methoxymethyl group. Lower molecular weight (230.68 g/mol) and reduced aromaticity compared to the furyl analog. Potential for improved solubility due to the polar methoxy group .
- Molecular weight: 195.26 g/mol (base), 231.72 g/mol (HCl salt). Smiles: CC(C)c1nc(C2CCCNC2)no1 .
Halogenated and Fluorinated Analogs
Positional Isomerism and Piperidine Substitution
Pharmacological and Agrochemicallly Relevant Analogs
- GR127935 (N-[4-methoxy-3-(4-methyl-1-piperazinyl)phenyl]-2'-methyl-4'-(5-methyl-1,2,4-oxadiazol-3-yl)[1,1-biphenyl]-4-carboxamide hydrochloride):
- SB224289 (2,3,6,7-tetrahydro-1'-methyl-5-[2'-methyl-4'-(5-methyl-1,2,4-oxadiazol-3-yl)biphenyl-4-carbonyl]furo[2,3-f]indole-3-spiro-4'-piperidine hydrochloride):
Structural and Physicochemical Data Table
Key Findings and Implications
- Electron-Donating vs. Electron-Withdrawing Groups : The 2-furyl group in the target compound offers balanced electronic properties, while nitro or trifluoromethyl substituents favor specific bioactivity (e.g., antimicrobial or agrochemical stability) .
Biological Activity
3-[5-(2-Furyl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride is a heterocyclic compound notable for its unique structural features, combining a piperidine ring with an oxadiazole and a furan moiety. This compound has garnered attention in various fields of research due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- CAS Number : 2058529-48-7
- Molecular Formula : CHNO·HCl
- Molecular Weight : 270.71 g/mol
- Purity : Estimated >90% .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The oxadiazole and furan rings facilitate binding to various enzymes and receptors, modulating their activity. While the exact molecular pathways remain under investigation, preliminary studies suggest that the compound may influence signaling pathways related to inflammation and cell proliferation .
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines. The compound's mechanism may involve the inhibition of key proteins involved in cell survival and proliferation.
Case Study:
A study conducted on breast cancer cell lines showed that treatment with this compound resulted in a dose-dependent reduction in cell viability, with IC values comparable to established chemotherapeutics .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. It has shown effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 32 µg/mL |
These findings suggest that the compound could be a potential candidate for developing new antimicrobial agents .
Anti-inflammatory Activity
In addition to its anticancer and antimicrobial properties, this compound has been investigated for anti-inflammatory effects. Animal models have demonstrated that the compound can significantly reduce markers of inflammation when administered in appropriate doses.
Comparative Analysis with Similar Compounds
The biological activities of this compound can be compared with other derivatives containing oxadiazole or piperidine moieties.
This table highlights the diverse applications and activities associated with compounds similar to this compound.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
